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Compound of Interest

Compound Name: 1-Bromo-1-methylcyclohexane

Cat. No.: B3058953 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for the compound 1-bromo-1-methylcyclohexane. This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic chemistry, offering a comprehensive overview of its structural

characterization through spectroscopic methods.

Summary of Spectral Data
The following tables summarize the predicted quantitative spectral data for 1-bromo-1-
methylcyclohexane. It is important to note that experimentally obtained spectra for this

specific compound are not readily available in public databases. Therefore, the presented data

is a projection based on the analysis of structurally similar compounds and established

principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for 1-bromo-1-
methylcyclohexane
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 1.75 Singlet 3H -CH₃

~ 1.60 - 2.10 Multiplet 10H
Cyclohexyl protons (-

CH₂-)

Disclaimer: Predicted data based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for 1-bromo-1-
methylcyclohexane

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 70 Quaternary C-Br

~ 40 Secondary -CH₂- (adjacent to C-Br)

~ 30 Primary -CH₃

~ 25 Secondary -CH₂-

~ 23 Secondary -CH₂-

Disclaimer: Predicted data based on analogous structures. A PubChem entry mentions the

existence of a ¹³C NMR spectrum, but the specific data is not provided[1].

Table 3: Predicted IR Spectral Data for 1-bromo-1-
methylcyclohexane

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

2930 - 2850 Strong C-H (alkane) Stretching

1450 Medium C-H (alkane) Bending

~ 680 - 550 Strong C-Br Stretching
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Disclaimer: Predicted data based on typical absorption regions for alkyl halides.

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra, which

can be adapted for 1-bromo-1-methylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra involves dissolving a small amount of the sample

in a deuterated solvent, such as chloroform-d (CDCl₃), and placing it in an NMR tube. The

spectrum is then recorded on an NMR spectrometer.

Sample Preparation:

Weigh approximately 5-20 mg of 1-bromo-1-methylcyclohexane.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃).

Transfer the solution into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the

spectral width, acquisition time, and relaxation delay.

¹³C NMR: A proton-decoupled experiment is commonly performed to obtain singlets for each

unique carbon atom. A larger number of scans is usually required due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
For a liquid sample like 1-bromo-1-methylcyclohexane, the IR spectrum can be obtained

using the neat liquid technique, often with Attenuated Total Reflectance (ATR).

Sample Preparation and Analysis:
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Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small drop of 1-bromo-1-methylcyclohexane directly onto the ATR crystal.

Acquire the spectrum. Typically, a background spectrum of the empty crystal is recorded first

and automatically subtracted from the sample spectrum.

Visualization of Spectral Correlations
The following diagram illustrates the logical relationship between the key structural features of

1-bromo-1-methylcyclohexane and their expected spectroscopic signals.
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Structural-Spectral Correlations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromo-1-methylcyclohexane | C7H13Br | CID 12502129 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b3058953?utm_src=pdf-body
https://www.benchchem.com/product/b3058953?utm_src=pdf-body
https://www.benchchem.com/product/b3058953?utm_src=pdf-body-img
https://www.benchchem.com/product/b3058953?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-1-methylcyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-1-methylcyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 1-bromo-1-methylcyclohexane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058953#1-bromo-1-methylcyclohexane-spectral-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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